molecular formula C21H18 B13791909 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene CAS No. 94849-98-6

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene

Cat. No.: B13791909
CAS No.: 94849-98-6
M. Wt: 270.4 g/mol
InChI Key: YPDHUSBPNLRINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative designed for advanced research into the mechanisms of chemical carcinogenesis. PAHs are widespread environmental contaminants formed from the incomplete combustion of organic matter and are found in sources such as tobacco smoke, grilled foods, and polluted air . They are procarcinogens that require metabolic activation to exert their mutagenic and carcinogenic effects. This compound serves as a valuable analog for investigating the metabolic pathways and biological activity of alkyl-substituted PAHs. Research on methylated benzo[a]pyrene derivatives has been instrumental in understanding how alkyl group modifications influence a compound's tumor-initiating potency and its interaction with cellular macromolecules like DNA . Scientists utilize this chemical to probe the structure-activity relationships of PAHs, study the enzymes involved in their metabolic activation, such as cytochrome P450 isoforms and epoxide hydrolase, and explore the formation and repair of DNA adducts . The insights gained from such research are critical for toxicological profiling, risk assessment of environmental pollutants, and understanding the fundamental processes that lead to genetic damage and cancer. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94849-98-6

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene

InChI

InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3

InChI Key

YPDHUSBPNLRINJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

Preparation Methods

Photochemical Cyclization-Based Synthesis

One of the most efficient and well-documented methods for synthesizing this compound involves photochemical cyclization. This approach was developed to obtain anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene, a closely related compound and likely ultimate carcinogen of 11-methylbenzo[a]pyrene, which shares structural similarities with this compound.

  • Procedure Summary:

    • Starting from appropriate methyl-substituted precursors, photochemical cyclization under UV irradiation induces ring closure to form the tetrahydrobenzo(a)pyrene core.
    • The reaction conditions are optimized to favor the formation of the bay region methylated tetrahydro derivative.
    • Subsequent oxidation and functional group manipulations yield the target compound or its epoxide intermediates.
  • Research Findings:

    • This method allows the preparation of the compound with high regio- and stereoselectivity.
    • The synthesized compound was used in DNA binding studies, revealing distinct adduct formation patterns compared to non-methylated analogs, which may explain its enhanced carcinogenic potential.

Multi-Step Synthetic Routes Involving Diol Epoxide Intermediates

A more complex but informative synthetic strategy involves the preparation of diol epoxide intermediates, which are biologically relevant metabolites of methylated benzo(a)pyrene compounds.

  • Key Steps:

    • Initial hydroxylation at the 7,8 positions to form dihydroxy derivatives.
    • Epoxidation at the 9,10 positions to yield diol epoxides.
    • Reduction or further chemical modifications to obtain the tetrahydro form.
  • Significance:

    • These intermediates are crucial for studying the DNA adduct formation and carcinogenic mechanisms of methylated PAHs.
    • The synthetic pathway provides access to stereochemically defined isomers for detailed biochemical analysis.
  • Experimental Details:

    • The synthesis often employs enzymatic or chemical oxidation methods.
    • Purification involves chromatographic techniques and characterization by NMR and CD spectroscopy.
  • Research Outcomes:

    • Studies have shown that the methyl substituent in the bay region alters the distribution and reactivity of DNA adducts formed by these compounds.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Limitations References
Photochemical Cyclization UV light, methyl-substituted precursors UV irradiation, controlled temperature High regio- and stereoselectivity Requires specialized equipment
Catalytic Hydrogenation Palladium on carbon (Pd/C), H2 Mild H2 pressure, ambient to moderate temperature Simple, scalable Requires precise control to avoid side products
Multi-Step Synthesis via Diol Epoxides Chemical oxidants, epoxidation agents Multi-step, chromatographic purification Access to biologically relevant intermediates Complex, time-consuming

Research Findings and Analytical Data

  • DNA Adduct Formation:

    • The methylated tetrahydrobenzo(a)pyrene derivatives form distinct DNA adducts compared to their non-methylated counterparts.
    • Three major adducts were identified from the reaction of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene with DNA, involving cis- and trans-ring opening enantiomers.
  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are primary tools for structural elucidation.
    • These methods confirm the stereochemistry and substitution patterns critical for biological activity.
  • Biological Implications:

    • The presence of the methyl group in the bay region enhances tumorigenicity, potentially due to altered DNA binding and adduct heterogeneity.
    • Understanding the synthesis and structure-activity relationship aids in carcinogenesis research and risk assessment.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Hydroxylated benzo(a)pyrene derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated benzo(a)pyrene derivatives.

Scientific Research Applications

Environmental Monitoring

Biomarkers for PAH Exposure
Recent research has identified urinary 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene as a potential biomarker for assessing human exposure to PAHs. This metabolite is derived from the hydrolysis of benzo(a)pyrene-7,8-diol-9,10-epoxide, which is considered the ultimate carcinogenic metabolite of benzo(a)pyrene. A study demonstrated the feasibility of using this biomarker in large-scale biomonitoring campaigns due to its sensitivity and specificity in detecting PAH exposure in both occupational and non-occupational settings .

Table 1: Urinary Concentrations of 7,8,9,10-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene

Sample GroupMean Concentration (nmol/mol creatinine)Percentage Below LQ
Non-smokers0.0315%
Smokers0.05-
Occupational Exposure (Pre-shift)0.05 - 0.91-

Toxicological Research

Carcinogenicity Studies
The compound has been studied for its carcinogenic effects in various animal models. For instance, intratracheal administration of benzo(a)pyrene has shown to induce benign and malignant tumors in mice and rats. The mechanisms involve the formation of DNA adducts that lead to mutations in critical genes such as K-ras and TP53 .

Case Study: Tumor Induction in Mice
A series of experiments demonstrated that mice treated with benzo(a)pyrene exhibited G→T mutations in the K-ras gene at codon 12 after exposure. These mutations are indicative of the compound's potential to initiate tumorigenesis through DNA damage mechanisms .

Industrial Applications

Polycyclic Aromatic Hydrocarbons in Manufacturing
Due to its structural properties, 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene may have applications in the synthesis of materials that require specific thermal and chemical stability. Its derivatives could potentially be utilized in polymer manufacturing or as additives in industrial processes where PAHs are relevant.

Mechanism of Action

The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Structural and Functional Comparison of BAP Derivatives

Compound Structure Modifications Key Metabolic Pathways Biological Effects (Evidence)
Benzo(a)pyrene (BAP) Parent PAH CYP-mediated epoxidation → diol-epoxides (e.g., BPDE) Carcinogenic; forms DNA adducts (e.g., N²-dG)
6-Methylbenzo(a)pyrene Methyl at position 6 Similar to BAP, but altered regioselectivity Embryotoxic (50% malformations in mice); induces protruding tongue defects
7,8,9,10-Tetrahydrobenzo(a)pyrene (THBAP) Hydrogenation of 7,8,9,10 positions Anaerobic degradation product Intermediate in BAP biodegradation; less studied for direct toxicity
7β,8α-Dihydroxy-9α,10α-Epoxy-THBAP (BPDE) Diol-epoxide formation at 7,8,9,10 CYP1A1/1B1 activation of BAP-7,8-diol Ultimate carcinogen; binds DNA (N²-dG adducts); highly embryotoxic (85% embryolethality)
10-Me-THBAP (hypothetical) Methyl at position 10; tetrahydro core Likely altered CYP metabolism Predicted reduced carcinogenicity due to steric hindrance; potential embryotoxicity (untested)

Key Findings:

Metabolic Activation: BAP is metabolized by CYP enzymes (e.g., CYP1A1, CYP1B1) to diol-epoxides (BPDE), the ultimate carcinogens that form DNA adducts . Methylation at position 6 (6-Me-BAP) reduces diol-epoxide formation but enhances teratogenicity in mice, suggesting positional effects on toxicity .

DNA Adduct Formation: BPDE forms stable N²-deoxyguanosine (N²-dG) adducts, critical for carcinogenesis .

Embryotoxicity :

  • BPDE is highly embryotoxic (85% embryolethality in mice), while 6-Me-BAP causes 31–50% malformations .
  • THBAP’s role in developmental toxicity is unclear, but its presence in degradation pathways suggests environmental persistence .

Biological Activity

10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) structurally related to benzo(a)pyrene (BaP), a well-known carcinogen. The presence of a methyl group at the 10-position significantly alters its biological activity and interaction with biological macromolecules, particularly DNA. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, metabolic pathways, and mutagenic effects.

Chemical Structure and Properties

This compound consists of four fused aromatic rings. The methyl substitution enhances its stability and reactivity compared to non-methylated PAHs. Its structure can be summarized as follows:

Compound Structure Characteristics Biological Activity Unique Features
This compoundMethyl group at C-10High tumorigenicityEnhanced reactivity due to methyl substitution
Benzo(a)pyreneNo methyl substitutionKnown carcinogenBaseline for comparative studies
7-Methylbenzo(a)pyreneMethyl group at C-7Similar mutagenicityDifferent metabolic pathways
5-MethylchryseneMethyl group at C-5Significant tumorigenicityDistinct structure influences

Metabolic Pathways

The primary metabolic pathway for this compound involves oxidation processes leading to the formation of diol epoxides. These highly reactive intermediates can form adducts with DNA, which is critical for understanding its carcinogenic potential. The metabolic activation pathway is summarized below:

  • Hydroxylation : Initial hydroxylation occurs at various positions on the aromatic rings.
  • Formation of Diol Epoxides : Hydroxylated metabolites can undergo further oxidation to form diol epoxides.
  • DNA Adduct Formation : Diol epoxides react with DNA to form stable adducts that can lead to mutations.

Carcinogenic Potential

Research indicates that compounds with methyl substitutions in the bay region of PAHs exhibit enhanced tumorigenicity compared to their non-methylated counterparts. Studies have shown that this compound has significant mutagenic effects across various biological systems:

  • In Vitro Studies : In bacterial assays using strains like Salmonella typhimurium, the compound demonstrated increased mutagenicity when compared to non-methylated PAHs .
  • In Vivo Studies : Animal models exposed to this compound exhibited higher incidences of tumors in organs such as the lungs and liver compared to controls .

Case Studies

Several case studies highlight the biological activity and toxicity of this compound:

  • Occupational Exposure Study :
    • A study involving workers in a prebaked electrodes production plant showed elevated urinary levels of 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene (OHBaP), a metabolite linked to PAH exposure. Concentrations ranged from 0.05 to 0.91 nmol/mol creatinine post-shift .
  • Environmental Monitoring :
    • Research indicated that this compound is prevalent in combustion products and serves as a marker for PAH exposure in environmental samples. The correlation between tobacco consumption and increased levels of OHBaP suggests lifestyle factors influence exposure levels.

Q & A

Q. What analytical methods are recommended for detecting 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene and its metabolites in biological samples?

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying metabolites such as tetrahydroxy-tetrahydrobenzo[a]pyrene isomers in urine or tissues. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) to release conjugated metabolites, followed by solid-phase extraction and isotopic dilution for precision . For structural confirmation, high-resolution NMR and fluorescence spectroscopy are used to distinguish stereoisomers (e.g., cis vs. trans configurations) .

Q. How can researchers synthesize this compound derivatives with controlled stereochemistry?

Synthesis typically involves diastereoselective epoxidation of benzo[a]pyrene precursors, followed by hydrolysis and acetylation. For example, fluorinated alcohols (e.g., hexafluoropropan-2-ol) mediate regioselective substitutions at the C10 position, enabling precise control over hydroxyl group orientation . Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to avoid racemization and ensure >95% purity .

Q. What biomarkers are used to assess exposure to this compound in human studies?

Urinary trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (TetraolBaP) is a validated biomarker for metabolic activation. Comparative studies show it is more specific than 3-hydroxybenzo[a]pyrene (3-OHBaP), as it directly reflects DNA-reactive diol-epoxide formation . Biomarker levels correlate with DNA adduct quantification in target tissues using 32^{32}P-postlabeling or immunosorbent assays .

Q. What are the primary metabolic pathways of this compound in vivo?

Metabolism occurs via cytochrome P450 (CYP1A1/1B1)-mediated oxidation to diol-epoxides, which are further hydrolyzed to tetrols. The anti-diol-epoxide isomer is highly reactive, forming DNA adducts at guanine residues (e.g., N2^2-dG adducts). Competing detoxification pathways include glutathione conjugation and epoxide hydrolase activity .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported DNA adduct formation efficiencies across studies?

Discrepancies often arise from differences in metabolic activation systems (e.g., liver microsomes vs. recombinant enzymes) or adduct stability. Researchers should standardize protocols using isotope-labeled internal standards and validate adduct structures via tandem MS/MS fragmentation patterns . Kinetic studies comparing adduct persistence in repair-proficient vs. deficient cell lines (e.g., XPA/^{-/-}) can clarify mechanistic variations .

Q. What strategies optimize the regioselectivity of fluorinated alcohol-mediated reactions for synthesizing stereochemically defined adducts?

Use hexafluoropropan-2-ol (HFP) as a solvent to stabilize carbocation intermediates during nucleophilic substitution. Stereochemical outcomes are controlled by steric hindrance at the C9/C10 positions, with HFP favoring trans-adduct formation. Reaction progress should be monitored via 1^1H-NMR to track conformational inversion of intermediates .

Q. How do stereochemical differences in tetrol metabolites influence carcinogenic potential?

The cis-syn* tetrol isomer exhibits higher mutagenicity in Salmonella Ames assays due to enhanced DNA intercalation and adduct stability. Computational modeling (density functional theory) predicts greater electrophilicity for syn-configured diol-epoxides, aligning with experimental tumorigenicity data in murine models .

Q. What in vitro models best recapitulate the metabolic activation of this compound in human tissues?

Primary human bronchial epithelial cells or 3D organotypic cultures are preferred over immortalized lines, as they retain native CYP expression profiles. Co-culture systems with fibroblasts mimic metabolic cross-talk, enhancing diol-epoxide generation. Activity should be confirmed via CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) .

Q. How can researchers resolve conflicting data on the role of Keap1-Nrf2 signaling in detoxifying reactive metabolites?

Studies using Nrf2-knockout mice show elevated adduct levels, confirming the pathway's role in upregulating glutathione transferases. However, Nrf2 activation may also promote pro-carcinogenic inflammation. Dual RNA-seq and metabolomics in Nrf2-modulated models can disentangle these effects .

Q. What advanced techniques quantify low-abundance DNA adducts in complex matrices?

Nano-liquid chromatography coupled with high-resolution mass spectrometry (nano-LC-HRMS) achieves attomolar sensitivity. Immunoaffinity enrichment using monoclonal antibodies (e.g., 8E11 for BPDE-dG adducts) improves specificity. Data-independent acquisition (DIA) workflows enable untargeted adductomics .

Key Methodological Considerations

  • Stereochemical Purity : Always characterize synthetic intermediates via chiral HPLC and optical rotation to confirm enantiomeric excess .
  • Biomarker Validation : Use longitudinal sampling in cohort studies to account for intra-individual metabolic variability .
  • Adduct Stability : Store samples at -80°C with antioxidants (e.g., butylated hydroxytoluene) to prevent oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.